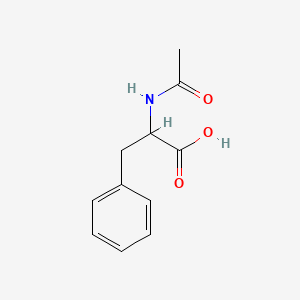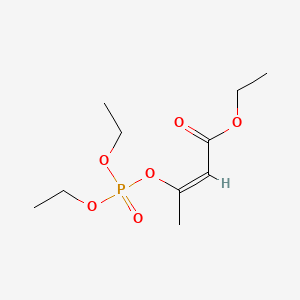
Diethyl phosphate 3-hydroxycrotonic acid, ethyl ester
概要
説明
Diethyl phosphate 3-hydroxycrotonic acid, ethyl ester is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both phosphate and hydroxycrotonic acid moieties, making it a versatile reagent in organic synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl phosphate 3-hydroxycrotonic acid, ethyl ester typically involves the reaction of diethyl phosphite with 3-hydroxycrotonic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is then heated to promote the esterification process, resulting in the formation of the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of high-pressure reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Diethyl phosphate 3-hydroxycrotonic acid, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phosphate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphates and phosphonates.
科学的研究の応用
Diethyl phosphate 3-hydroxycrotonic acid, ethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of diethyl phosphate 3-hydroxycrotonic acid, ethyl ester involves its interaction with various molecular targets, primarily through the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules. The phosphate group can participate in phosphorylation reactions, while the hydroxycrotonic acid moiety can undergo further chemical modifications, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
- Diethyl phosphite
- Triethyl phosphate
- Dimethyl phosphate
Uniqueness
Diethyl phosphate 3-hydroxycrotonic acid, ethyl ester is unique due to the presence of both phosphate and hydroxycrotonic acid groups, which confer distinct chemical reactivity and potential applications. Unlike simpler phosphates or phosphonates, this compound can participate in a broader range of chemical reactions, making it a valuable reagent in both research and industrial settings.
特性
CAS番号 |
5675-57-0 |
|---|---|
分子式 |
C10H19O6P |
分子量 |
266.23 g/mol |
IUPAC名 |
ethyl 3-diethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C10H19O6P/c1-5-13-10(11)8-9(4)16-17(12,14-6-2)15-7-3/h8H,5-7H2,1-4H3 |
InChIキー |
JHCCEPMFFLZBLL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=C(C)OP(=O)(OCC)OCC |
異性体SMILES |
CCOC(=O)/C=C(/C)\OP(=O)(OCC)OCC |
正規SMILES |
CCOC(=O)C=C(C)OP(=O)(OCC)OCC |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
AI 3-22015; AI-3-22015; AI3-22015 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



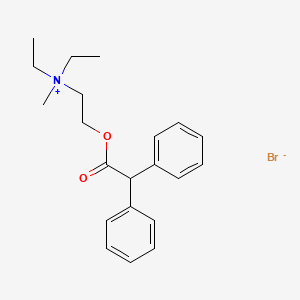
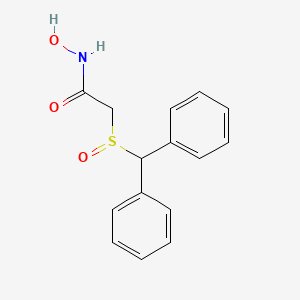
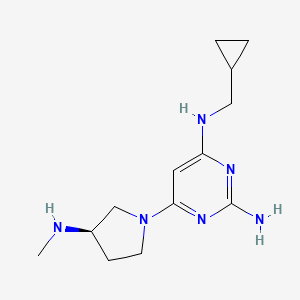
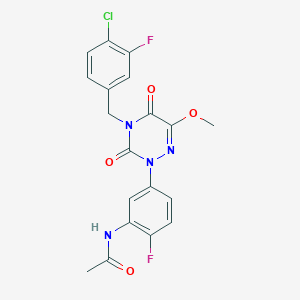
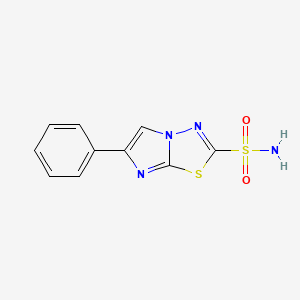


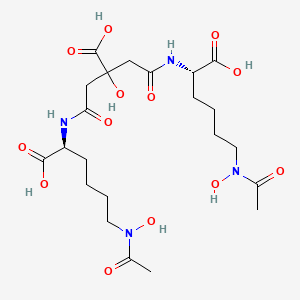
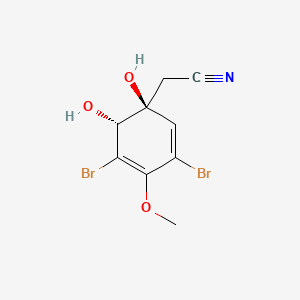

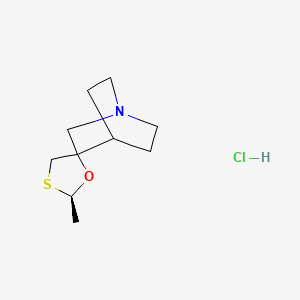
![3-(1-benzofuran-2-carbonyl)-1-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-hydroxy-2-thiophen-2-yl-2H-pyrrol-5-one](/img/structure/B1664398.png)
